[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
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Overview
Description
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique structure, which includes ethyl, methyl, and propan-2-yl substituents. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The starting materials are often commercially available pyrazole derivatives. The synthetic route may include alkylation, condensation, and amination reactions under controlled conditions. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods often employ automated systems for precise control of temperature, pressure, and reagent addition. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
- (1-ethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine
Uniqueness
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its specific substituents, which may confer unique chemical and biological properties. These differences can affect the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields.
Properties
CAS No. |
1856080-88-0 |
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Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-10-13(12(4)17-18)8-15-9-14-6-7-16-19(14)11(2)3/h6-7,10-11,15H,5,8-9H2,1-4H3 |
InChI Key |
WMBTYDYVMBLZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=NN2C(C)C |
Origin of Product |
United States |
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